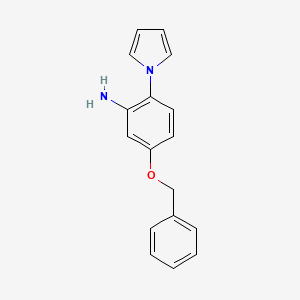

5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxy-2-pyrrol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c18-16-12-15(20-13-14-6-2-1-3-7-14)8-9-17(16)19-10-4-5-11-19/h1-12H,13,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAPIBRZAYOYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N3C=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodological Innovations for 5 Benzyloxy 2 1h Pyrrol 1 Yl Aniline

Assembly of the 2-(1H-pyrrol-1-yl)aniline Core Structure

The formation of the 2-(1H-pyrrol-1-yl)aniline scaffold is a critical step that establishes the foundational structure of the target molecule. This involves the creation of the pyrrole (B145914) ring and its regioselective attachment to the aniline (B41778) framework, often beginning from appropriately substituted precursors.

Cyclization Approaches for the Pyrrole Ring (e.g., Paal-Knorr Synthesis, Modified Procedures)

The Paal-Knorr synthesis is a widely utilized and highly effective method for constructing substituted pyrroles. wikipedia.orgresearchgate.net This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole. organic-chemistry.org For the synthesis of N-substituted pyrroles like the target compound, a primary aniline serves as the amine component.

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial attack of the amine on one of the protonated carbonyl groups of the 1,4-diketone to form a hemiaminal. alfa-chemistry.com A subsequent intramolecular attack by the amine on the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole intermediate. This intermediate then undergoes dehydration to form the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com

While effective, the classical Paal-Knorr reaction can require harsh conditions, such as prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups. researchgate.net Consequently, numerous modified procedures have been developed to facilitate the reaction under milder conditions. These modifications often employ different catalysts or reaction media to improve yields and broaden the substrate scope. researchgate.net For instance, iron(III) chloride has been used as a catalyst for Paal-Knorr condensations in water, providing an operationally simple and economical route to N-substituted pyrroles under mild conditions. organic-chemistry.org

| Condition Type | Catalyst/Reagent | Typical Conditions | Advantages | Source(s) |

|---|---|---|---|---|

| Classical | Mineral Acids (e.g., HCl, H₂SO₄) | Prolonged heating/reflux | Well-established, simple reagents | researchgate.netorganic-chemistry.org |

| Weakly Acidic | Acetic Acid | Accelerates reaction vs. neutral conditions | Milder than strong mineral acids | organic-chemistry.org |

| Lewis Acid Catalysis | Iron(III) Chloride (FeCl₃) | Aqueous media, mild temperatures | Eco-friendly, mild, high yields | organic-chemistry.org |

Regioselective Introduction of the Pyrrolyl Group onto the Aniline Scaffold

The regioselective formation of a bond between the pyrrole nitrogen and the C2 position of the aniline ring is crucial. The Paal-Knorr synthesis inherently achieves this regioselectivity by using a substituted aniline as the nitrogen source. When 2,5-dimethoxytetrahydrofuran (B146720) (a cyclic acetal (B89532) precursor to succinaldehyde, a 1,4-dicarbonyl compound) is reacted with a substituted aniline, such as 3-benzyloxyaniline, the pyrrole ring is formed directly on the aniline's nitrogen atom, yielding the desired N-arylpyrrole structure. organic-chemistry.org

This direct condensation ensures that the pyrrolyl group is introduced specifically at the amino position of the aniline scaffold, making it a powerful tool for constructing 1-arylpyrroles. The choice of the starting aniline derivative dictates the substitution pattern on the final aniline ring.

Strategies for Aniline Ring Substitution (e.g., from nitroanilines)

A common and effective strategy for synthesizing substituted anilines involves the use of nitroaniline precursors. tandfonline.comtandfonline.com These precursors can be synthesized through methods like nucleophilic aromatic substitution. For example, N-substituted-2-nitroanilines can be prepared in good to excellent yields by reacting 2-chloronitrobenzene with a substituted amine in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). tandfonline.comtandfonline.com

Once the desired substitution pattern is established on the nitroaniline ring, the nitro group can be readily reduced to the corresponding primary amine. This reduction is a standard transformation in organic synthesis and can be achieved using a variety of reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). This two-step sequence—synthesis of a substituted nitroaniline followed by reduction—provides a versatile and reliable route to complex aniline derivatives that can then be used in subsequent reactions like the Paal-Knorr synthesis.

Incorporating and Modulating the Benzyloxy Moiety

The benzyloxy group serves as a crucial functional group and is often installed as a protective group for a phenolic hydroxyl. Its introduction and potential removal must be managed carefully to avoid unwanted side reactions.

Etherification Reactions for Benzyloxy Installation (e.g., using Benzylating Reagents like 2-benzyloxy-1-methylpyridinium triflate)

The benzyloxy group is a benzyl (B1604629) ether, and its installation is typically achieved through an etherification reaction. google.com While the classical Williamson ether synthesis (reacting an alkoxide with a benzyl halide) is common, it often requires strong basic conditions that may not be compatible with sensitive functional groups elsewhere in the molecule. organic-chemistry.org

To overcome these limitations, milder and more specialized benzylating reagents have been developed. nih.govd-nb.info One such reagent is 2-benzyloxy-1-methylpyridinium triflate, which is noted for its ability to install benzyl groups under neutral conditions. nih.govd-nb.infobeilstein-journals.org This reagent releases an electrophilic benzyl species upon warming, which can then react with a nucleophile, such as a phenolic hydroxyl group, to form the benzyl ether. beilstein-journals.orgorganic-chemistry.org This method is particularly valuable for complex substrates where traditional acidic or basic conditions would lead to degradation or side reactions. nih.govd-nb.info The reaction can be mediated by a base like triethylamine, which can act as both a promoter for the reaction and a scavenger to prevent side product formation. organic-chemistry.orgnih.gov

Orthogonal Protection/Deprotection Strategies Relevant to Phenolic Hydroxyls or Amino Groups

In a multi-step synthesis, it is often necessary to temporarily mask reactive functional groups to prevent them from interfering with subsequent reactions. bham.ac.uk Orthogonal protection is a sophisticated strategy that employs multiple protecting groups that can be removed independently under different, non-interfering conditions. numberanalytics.comjocpr.com This allows for the selective deprotection of one functional group while others remain protected. numberanalytics.com

For the synthesis of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline, both the aniline's amino group and a precursor phenolic hydroxyl group are functionalities that might require protection. For example, an amino group could be protected with an acid-labile tert-butoxycarbonyl (Boc) group, while a hydroxyl group is protected as a benzyl ether (which is stable to the acidic and basic conditions used to remove other groups but can be cleaved by catalytic hydrogenolysis). biosynth.com This orthogonality is critical for selectively modifying different parts of the molecule. jocpr.comnih.gov

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To | Source(s) |

|---|---|---|---|---|---|

| Amine (-NH₂) | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Benzyl (Bn), Fmoc | jocpr.combiosynth.com |

| Hydroxyl (-OH) | Benzyl | Bn | Catalytic Hydrogenolysis (H₂/Pd-C) | Boc, Acetyl (Ac) | organic-chemistry.orgjocpr.com |

| Amine (-NH₂) | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Benzyl (Bn) | biosynth.com |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) | Benzyl (Bn), Acetate | jocpr.com |

Convergent and Linear Synthetic Pathways for this compound

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is a cornerstone of green chemistry due to its inherent atom economy, reduction of waste, and simplification of synthetic procedures. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the core structure or key intermediates.

For instance, a hypothetical MCR approach could involve the reaction of a suitably substituted aniline precursor, a 1,4-dicarbonyl compound (or a precursor that generates it in situ), and another component to build the pyrrole ring onto the aniline framework. The development of novel MCRs remains an active area of research, and it is plausible that a tailored MCR could be designed for the efficient assembly of this target molecule or its analogs. beilstein-journals.orgnih.gov The elegance of such a strategy would lie in its ability to rapidly generate molecular complexity from simple, readily available starting materials. mdpi.com

One could envision a process where a benzyloxy-substituted aniline derivative, an aldehyde, and an isocyanide, for example, participate in a Passerini or Ugi-type reaction, followed by subsequent cyclization and aromatization steps to yield the desired pyrrole-substituted aniline. The feasibility of such a route would depend on the careful selection of reactants and reaction conditions to favor the desired reaction pathway.

Catalytic Approaches (e.g., Palladium-Catalyzed Cross-Couplings, Buchwald-Hartwig Amination for related structures)

Catalytic methods, particularly those employing transition metals like palladium, have revolutionized the synthesis of complex organic molecules, including substituted anilines and biaryls. researchgate.net These methods offer high efficiency, functional group tolerance, and predictable reactivity.

Palladium-Catalyzed Cross-Couplings:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. While not directly forming the C-N bond of the aniline, these reactions could be instrumental in building the carbon skeleton of a precursor. For instance, a benzyloxy-substituted aryl halide could be coupled with a pyrrole-containing organoboron reagent in a Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgrsc.org This reaction is catalyzed by palladium complexes and has broad substrate scope and functional group tolerance. wikipedia.org

A potential synthetic route to this compound using this methodology could involve the coupling of 1-(2-bromo-4-(benzyloxy)phenyl)-1H-pyrrole with an amine source, or more likely, the coupling of 2-bromo-5-(benzyloxy)aniline with pyrrole in the presence of a suitable palladium catalyst and base. The latter is a direct application of the Buchwald-Hartwig amination to form the C-N bond between the aniline ring and the pyrrole nitrogen.

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. beilstein-journals.org

Below is a table summarizing typical conditions for Buchwald-Hartwig amination reactions, which could be adapted for the synthesis of the target compound.

| Component | Example | Role |

| Aryl Halide | 2-bromo-5-(benzyloxy)aniline | Electrophilic partner |

| Amine | Pyrrole | Nucleophilic partner |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |

| Ligand | X-Phos, BINAP, DPPF | Stabilizes catalyst, promotes reaction |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

Metal-Free and Green Chemistry Syntheses

In recent years, there has been a significant push towards the development of synthetic methods that avoid the use of heavy metals and employ more environmentally benign reagents and conditions. rsc.org These "green chemistry" approaches are not only ecologically responsible but can also offer advantages in terms of cost and reduced toxicity of the final products. researchgate.net

Metal-Free Approaches:

Metal-free synthesis of N-heterocycles and substituted anilines often relies on the use of organocatalysts or proceeds through thermal or photochemical activation. researchgate.net For the synthesis of the pyrrole ring, the Paal-Knorr synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound, is a classic metal-free method. In the context of this compound, one could envision the reaction of 4-(benzyloxy)benzene-1,2-diamine (B1601633) with a 1,4-dicarbonyl compound, although this would lead to a different substitution pattern. A more direct approach would be the reaction of 2-amino-4-(benzyloxy)aniline with a 1,4-dicarbonyl compound, though the chemoselectivity of the two amino groups would need to be controlled.

Another metal-free strategy could involve nucleophilic aromatic substitution (SNAᵣ) reactions. If a suitable leaving group is present on the aromatic ring and the ring is sufficiently activated, direct displacement by the pyrrolide anion could be possible. However, such reactions often require harsh conditions and may not be compatible with all functional groups.

Green Chemistry Syntheses:

Green chemistry principles can be applied to various synthetic steps. This includes the use of safer solvents (e.g., water, ethanol), energy-efficient reaction conditions (e.g., microwave irradiation), and catalysts that are recyclable and non-toxic. orientjchem.org

For example, a microwave-assisted synthesis could potentially accelerate the formation of the pyrrole ring or the C-N bond formation step, often leading to higher yields and shorter reaction times. researchgate.net The use of biodegradable catalysts, such as tannic acid, has also been explored for certain multicomponent reactions. orientjchem.org

The table below highlights some green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Potential Application |

| Use of Renewable Feedstocks | Sourcing starting materials from bio-based sources. |

| Atom Economy | Employing multicomponent reactions to maximize the incorporation of starting materials into the final product. |

| Use of Safer Solvents | Utilizing water, ethanol, or solvent-free conditions. |

| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. |

| Use of Catalysis | Utilizing recyclable organocatalysts or minimizing the amount of metal catalysts. |

By integrating these catalytic, multicomponent, and green chemistry approaches, more efficient and sustainable synthetic routes to this compound and related compounds can be developed.

Mechanistic Organic Chemistry and Reactivity Analysis of 5 Benzyloxy 2 1h Pyrrol 1 Yl Aniline

Intrinsic Electronic and Steric Effects of the Aniline (B41778), Pyrrole (B145914), and Benzyloxy Moieties

The pyrrole ring is a five-membered aromatic heterocycle that exhibits significantly enhanced reactivity compared to benzene (B151609). pearson.com This heightened reactivity stems from the delocalization of the nitrogen atom's lone pair of electrons into the cyclic π-system. pearson.compharmaguideline.comlibretexts.org This delocalization creates a six-π-electron system that satisfies Hückel's rule for aromaticity, but it also substantially increases the electron density of the ring carbons, making the ring highly nucleophilic. pearson.compharmaguideline.comquora.com Consequently, pyrrole and its derivatives are more susceptible to electrophilic attack than benzene and readily undergo electrophilic aromatic substitution (EAS) under mild conditions. pearson.compearson.comlibretexts.org

The nitrogen atom's contribution of two electrons to the aromatic sextet renders the carbon atoms of the pyrrole ring more electron-rich and nucleophilic than typical double-bond carbons. libretexts.org Electrophilic attack preferentially occurs at the C2 or C5 positions (α to the nitrogen). libretexts.orgquora.com This regioselectivity is attributed to the superior resonance stabilization of the resulting carbocation intermediate (arenium ion); attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the nitrogen, whereas attack at the C3 position results in a less stable intermediate with only two resonance structures. pearson.compearson.comquora.com

| Feature of the Pyrrole Moiety | Electronic Effect | Consequence on Reactivity |

| Nitrogen Lone Pair | Delocalized into the π-system (mesomeric effect). pharmaguideline.comslideshare.net | Increases electron density of the ring. pearson.com |

| Aromatic System | 6 π-electron aromatic sextet. libretexts.orgquora.com | Undergoes substitution rather than addition reactions. quora.comlibretexts.org |

| Overall Character | Highly electron-rich and nucleophilic. pearson.comquora.com | High reactivity towards electrophiles. pearson.comlibretexts.org |

| Regioselectivity | C2/C5 positions are most electron-rich. | Preferential site for electrophilic aromatic substitution. libretexts.orgquora.com |

The primary amino group (-NH₂) attached to the benzene ring is a powerful activating substituent in electrophilic aromatic substitution reactions. libretexts.orgchemistrysteps.com The nitrogen atom's lone pair of electrons is donated to the aromatic ring through resonance (a positive mesomeric effect), significantly increasing the ring's electron density and nucleophilicity. quora.comdoubtnut.comrsc.org This activating influence is directed primarily to the ortho and para positions relative to the amino group, making the aniline moiety highly reactive at these sites. libretexts.orgrsc.org

The high reactivity conferred by the amino group can make controlling reactions such as halogenation difficult, often leading to multiple substitutions. libretexts.org Furthermore, the reaction medium's acidity can dramatically alter the amino group's influence. In a strongly acidic environment, the basic nitrogen atom is protonated to form an anilinium ion (-NH₃⁺). doubtnut.comshaalaa.com This transformation converts the group from a strong activator into a deactivating, meta-directing group due to the powerful electron-withdrawing inductive effect of the positive charge. doubtnut.comshaalaa.com

| Feature of the Aniline Amino Group | Electronic Effect | Consequence on Reactivity |

| Nitrogen Lone Pair | Donated to the benzene ring via resonance (+M effect). quora.comrsc.org | Strongly activates the ring for EAS. libretexts.orgchemistrysteps.com |

| Directing Effect | Ortho, para-director. libretexts.orgrsc.org | Directs electrophilic attack to positions 3 and 5. |

| Basicity | Lewis base. chemistrysteps.com | Can be protonated in acidic media to form anilinium ion. shaalaa.com |

| Anilinium Ion (-NH₃⁺) | Strong electron-withdrawing inductive effect (-I effect). | Deactivates the ring and directs meta. doubtnut.comshaalaa.com |

The benzyloxy group (-OCH₂C₆H₅), positioned meta to the amino group and para to the pyrrole substituent, also plays a crucial role in modulating the molecule's reactivity. Similar to other alkoxy groups, the oxygen atom's lone pairs can be donated to the aromatic ring through resonance, making the benzyloxy group an activating, ortho, para-director. nih.gov

This substituent further enhances the nucleophilicity of the aniline ring, working in concert with the amino group. The benzyloxy group at position 5 directs electrophilic attack to its ortho positions (C4 and C6) and its para position (C2, which is already substituted). The combined activating and directing effects of the amino group (directing to C3 and C5) and the benzyloxy group (directing to C4 and C6) result in a highly activated aniline ring. The positions most strongly activated for electrophilic attack are C4 and C6, as they are ortho to the benzyloxy group and ortho/para to the powerful amino group, respectively. This electronic synergy significantly influences the site selectivity of reactions on the aniline portion of the molecule.

| Feature of the 5-Benzyloxy Group | Electronic Effect | Consequence on Reactivity & Site Selectivity |

| Oxygen Lone Pairs | Donated to the benzene ring via resonance (+M effect). | Activates the ring for EAS. |

| Directing Effect | Ortho, para-director. | Directs electrophilic attack to positions 4 and 6. |

| Synergy with Amino Group | Both groups donate electron density to the ring. | Greatly enhances the overall nucleophilicity of the aniline ring. |

| Steric Hindrance | The group is relatively bulky. | May sterically hinder attack at the adjacent C4 and C6 positions to some extent. |

Fundamental Reaction Types and Proposed Mechanisms

The unique electronic structure of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline, characterized by two distinct and highly nucleophilic aromatic rings, predisposes it to participate in several fundamental reaction types, most notably cyclocondensations and electrophilic aromatic substitutions.

Substituted 2-(1H-pyrrol-1-yl)anilines are valuable precursors for the synthesis of the pyrrolo[1,2-a]quinoxaline (B1220188) heterocyclic system, a scaffold found in compounds with important biological and photoelectric properties. researchgate.net The formation of this tricyclic structure is commonly achieved through an acid-catalyzed cyclocondensation reaction with a carbonyl compound, such as an aldehyde or ketone, in a process analogous to the Pictet-Spengler reaction. unisi.it

The proposed mechanism for this transformation involves several key steps. unisi.it First, the acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The nucleophilic amino group of the aniline then attacks the carbonyl carbon, leading to a carbinolamine intermediate which subsequently dehydrates to form a reactive iminium ion (a protonated Schiff base). The crucial ring-closing step involves an intramolecular electrophilic attack by the electron-rich pyrrole ring (acting as the nucleophile) on the electrophilic iminium carbon. This cyclization step, a 6-endo-trig process, results in the temporary loss of aromaticity in the pyrrole ring. Finally, deprotonation restores the aromatic system, yielding the stable pyrrolo[1,2-a]quinoxaline product. unisi.it

| Step | Description | Intermediate/Product |

| 1. Imine Formation | The aniline's amino group undergoes condensation with a carbonyl compound (e.g., an aldehyde), typically under acid catalysis, to form an imine (Schiff base). unisi.it | Iminium Ion (protonated imine) |

| 2. Intramolecular Cyclization | The electron-rich C2 position of the pyrrole ring attacks the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution. unisi.it | Non-aromatic tricyclic cation |

| 3. Aromatization | A proton is lost from the site of cyclization, restoring the aromaticity of the heterocyclic system. unisi.it | Pyrrolo[1,2-a]quinoxaline |

The presence of two highly activated aromatic rings in this compound makes it a substrate for electrophilic aromatic substitution (EAS). The challenge in such reactions is controlling the site selectivity, as substitution can potentially occur on either the pyrrole or the aniline ring.

The pyrrole ring is exceptionally reactive towards electrophiles, often more so than highly activated benzene derivatives. libretexts.org Therefore, under mild reaction conditions, substitution is likely to occur preferentially at the C2 or C5 positions of the pyrrole moiety. libretexts.orgrsc.org

Simultaneously, the aniline ring is strongly activated by the concerted electron-donating effects of the amino and benzyloxy groups. The primary sites for electrophilic attack on this ring are positions C4 and C6. Position C6 is para to the amino group and ortho to the benzyloxy group, while position C4 is ortho to both the amino and benzyloxy groups. The ultimate regiochemical outcome of an EAS reaction will depend on a delicate balance of factors, including the nature and steric bulk of the electrophile, the solvent, and the reaction temperature. It is plausible that under certain conditions a mixture of products could be formed, while specific reagents may favor one ring over the other.

| Aromatic Ring | Activating Groups | Most Probable Substitution Sites | Relative Reactivity |

| Pyrrole | N-atom lone pair delocalization. pearson.comlibretexts.org | C2, C5. libretexts.org | Very High. Generally more reactive than activated benzene rings. libretexts.org |

| Aniline | -NH₂ (ortho, para-director), -OBn (ortho, para-director). | C4, C6. | Very High. Strongly activated by two electron-donating groups. |

Oxidative Cyclization Mechanisms Involving Carbon-Carbon and Carbon-Nitrogen Bond Rearrangements

The general mechanism for the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines is proposed to proceed through a domino reaction sequence. acs.org This sequence involves C-C bond cleavage and the subsequent formation of new C-C and C-N bonds. acs.org While the specific intermediates for the reaction of this compound have not been isolated and characterized in detail in the available literature, the proposed pathways for the parent compound provide a foundational understanding.

The following table outlines the key bond formation and cleavage events in the generalized oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines:

| Step | Bond(s) Cleaved | Bond(s) Formed | Description |

| 1 | N-H (Aniline) | N-Cu | Coordination of the aniline to the copper catalyst. |

| 2 | C-H (Pyrrole) | C-N | Intramolecular cyclization to form the quinoxaline (B1680401) ring. |

| 3 | C-H (External Reagent) | C-C | Incorporation of a carbon fragment from a coupling partner. |

| 4 | C-C (External Reagent) | - | Cleavage of a bond in the external reagent to generate a reactive species. |

This table represents a generalized sequence, and the exact order of events can vary depending on the specific reaction conditions and substrates.

Studies on Cascade Reactions and Radical Intermediates

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. The synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)anilines is a prime example of such a process.

Mechanistic studies on the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline with alkylsilyl peroxides suggest the involvement of alkyl radical species. acs.org These radical intermediates are thought to participate in the cascade reaction, leading to the final cyclized product. acs.org The generation of radical intermediates is a common feature in many oxidative coupling reactions and can be initiated by single-electron transfer (SET) processes mediated by the transition metal catalyst.

The proposed involvement of radical intermediates adds a layer of complexity to the reaction mechanism. The stability and reactivity of these radicals will be influenced by the electronic properties of the substituents on the aromatic rings. The benzyloxy group in this compound, being an electron-donating group, could potentially stabilize radical intermediates formed on the aniline ring, thereby influencing the course of the cascade reaction.

The table below summarizes the proposed key stages in a radical-mediated cascade cyclization:

| Stage | Intermediate | Description |

| Initiation | Aniline Radical Cation | Single-electron transfer from the aniline to the oxidant/catalyst. |

| Propagation | Alkyl Radical | Generation of a reactive radical from a reaction partner. |

| Addition | Carbon-centered Radical | Addition of the alkyl radical to the pyrrole or aniline ring. |

| Cyclization | Nitrogen-centered Radical | Intramolecular cyclization to form the heterocyclic ring system. |

| Termination | Pyrrolo[1,2-a]quinoxaline | Formation of the final product and regeneration of the catalyst. |

This is a simplified representation of a possible radical cascade mechanism.

Kinetics and Thermodynamics of Key Transformations

A comprehensive understanding of a chemical reaction requires knowledge of its kinetics and thermodynamics. Kinetic studies provide information about the rate of the reaction and the factors that influence it, while thermodynamic studies reveal the energy changes that occur during the reaction and the position of the equilibrium.

Currently, there is a lack of specific experimental kinetic and thermodynamic data in the peer-reviewed literature for the oxidative cyclization of this compound. However, general principles of physical organic chemistry can be applied to qualitatively predict the influence of the benzyloxy substituent on the reaction's kinetics and thermodynamics.

Kinetics: The rate of the oxidative cyclization is expected to be influenced by several factors, including the concentration of reactants and catalyst, temperature, and the nature of the solvent. The electron-donating benzyloxy group is anticipated to increase the rate of the initial oxidative steps by making the aniline moiety more susceptible to oxidation. This would likely lead to a lower activation energy for the rate-determining step, assuming it occurs early in the reaction sequence.

The following table provides a qualitative overview of the expected kinetic and thermodynamic parameters for the oxidative cyclization of this compound.

| Parameter | Expected Influence of Benzyloxy Group | Rationale |

| Rate Constant (k) | Increase | Electron-donating group facilitates oxidation of the aniline. |

| Activation Energy (Ea) | Decrease | Stabilization of electron-deficient transition states. |

| Enthalpy of Reaction (ΔH) | Largely Unchanged | The primary bond formations are the main contributors. |

| Entropy of Reaction (ΔS) | Favorable (Negative) | Formation of a more ordered, cyclic product. |

| Gibbs Free Energy (ΔG) | Favorable (Negative) | Spontaneous reaction under appropriate conditions. |

These are qualitative predictions and would require experimental validation.

Design and Synthesis of Functionalized Derivatives and Analogues of 5 Benzyloxy 2 1h Pyrrol 1 Yl Aniline

Pyrrole-Fused Heterocyclic Systems

The inherent structure of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline, featuring a vicinal arrangement of an amino group and a pyrrole (B145914) ring on a benzene (B151609) core, makes it an ideal substrate for synthesizing fused heterocyclic systems. Through intramolecular and intermolecular cyclization reactions, a variety of complex scaffolds can be accessed.

Pyrrolo[1,2-a]quinoxalines and their Structural Diversification

Pyrrolo[1,2-a]quinoxalines are a prominent class of tricyclic scaffolds synthesized from 2-(1H-pyrrol-1-yl)aniline derivatives. researchgate.netresearchgate.net These compounds are of significant interest due to their wide range of pharmacological activities. nih.govresearchgate.netresearchgate.net The synthesis generally involves the construction of the central pyrazine (B50134) ring by forming new bonds between the aniline (B41778) and pyrrole moieties of the precursor.

A primary synthetic route is the cyclocondensation of 2-(1H-pyrrol-1-yl)anilines with carbonyl compounds, such as aldehydes and ketones. nih.gov This reaction can be catalyzed by various acids or metal catalysts. For instance, indium(III) chloride has been shown to be an effective catalyst for this transformation. nih.gov The mechanism typically begins with the formation of an imine intermediate between the aniline's amino group and the carbonyl compound, followed by an intramolecular electrophilic substitution on the electron-rich pyrrole ring to achieve cyclization and subsequent aromatization. nih.gov

Structural diversification is readily achieved by varying the carbonyl component. The use of functionally substituted aldehydes and ketones leads to a diverse array of pyrrolo[1,2-a]quinoxalines with different substituents on the newly formed ring. nih.govnih.gov Another powerful method for diversification is the palladium-catalyzed isocyanide insertion reaction, which allows for the synthesis of 4-aminopyrrolo[1,2-a]quinoxalines in good to high yields. researchgate.net This protocol involves the efficient insertion of isocyanides into the N-H bond of the aniline precursor, followed by cyclization. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(1H-pyrrol-1-yl)aniline | Aldehydes/Ketones | InCl₃ | Substituted Pyrrolo[1,2-a]quinoxalines | nih.gov |

| 2-(1H-pyrrol-1-yl)aniline | Isocyanides | Palladium Acetate or TMSCl | 4-Aminopyrrolo[1,2-a]quinoxalines | researchgate.net |

| 2-(1H-pyrrol-1-yl)aniline | Imidazo[1,2-a]pyridine-3-carbaldehyde | Amidosulfonic acid in water | 4,5-Dihydropyrrolo[1,2-a]quinoxalines | researchgate.net |

| 1-(2-aminophenyl)pyrrole | Styrenes | I₂/IBX in DMSO | Substituted Pyrrolo[1,2-a]quinoxalines | researchgate.net |

Related Quinoline (B57606) and Quinolone Derivatives Incorporating Pyrrole-Aniline Motifs

The pyrrole-aniline scaffold can also be utilized in classic quinoline and quinolone syntheses. These reactions typically involve the condensation of an aniline derivative with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and dehydration. nih.govorientjchem.org Methods such as the Conrad-Limpach and Gould-Jacob reactions are well-established for producing 4-hydroxyquinolines (quinolones). nih.goviipseries.orgqeios.com

In this context, this compound can serve as the aniline component. For example, in a Conrad-Limpach type synthesis, it would be reacted with a β-ketoester. The initial step is a condensation reaction to form a Schiff base, which then undergoes thermal or acid-catalyzed cyclization to yield a 4-hydroxyquinoline (B1666331) derivative bearing the pyrrole and benzyloxy substituents. nih.goviipseries.org Similarly, the Gould-Jacob reaction involves reacting the aniline with an alkoxymethylenemalonate ester, which leads to a quinolone with a carboxyl group at the 3-position. iipseries.orgqeios.com The presence of the pyrrole ring introduces a significant heterocyclic motif into the final quinoline structure, potentially modulating its biological and physical properties.

Access to Pyrrolobenzothiadiazepines and Other Tricyclic Frameworks

Beyond quinoxalines, the 2-(1H-pyrrol-1-yl)aniline framework is a precursor to other complex, fused heterocyclic systems. One notable example is the synthesis of benzo nih.goviipseries.orgresearchgate.netnih.govoxazepino[4,5-a]pyrrolo[2,1-c]quinoxalines. nih.gov This intricate, multi-ring system is formed through a one-pot reaction catalyzed by indium(III) chloride, reacting 2-(1H-pyrrol-1-yl)aniline with specialized aldehydes like 2-propargyloxybenzaldehyde. nih.gov

The proposed mechanism for this transformation involves several steps. nih.gov First, the aniline condenses with the aldehyde to form an imine. This is followed by an intramolecular electrophilic substitution involving the pyrrole ring, which creates a dihydropyrrolo[1,2-a]quinoxaline intermediate. A subsequent nucleophilic cyclization involving the propargyloxy group leads to the formation of the final fused oxazepine ring system. nih.gov While the direct synthesis of pyrrolobenzothiadiazepines from this specific aniline was not prominently detailed in the reviewed literature, the principle of using bifunctional reagents to achieve cyclization into diverse tricyclic and polycyclic frameworks is well-demonstrated.

Modified Aniline and Pyrrole Ring Derivatives

The chemical properties and reactivity of this compound can be precisely controlled by introducing various functional groups onto its aromatic rings. These modifications are crucial for developing analogues with specific electronic characteristics or for creating building blocks for further synthetic transformations.

Introduction of Electron-Withdrawing and Electron-Donating Groups to Tune Reactivity

The reactivity of the aniline moiety is highly dependent on the electronic nature of the substituents on the benzene ring. Electron-donating groups (EDGs), such as methoxy (B1213986) or alkyl groups, increase the electron density on the ring and enhance the nucleophilicity of the amino group. bohrium.com This heightened reactivity can facilitate reactions like condensation with carbonyls or acylation, which are often the initial steps in the synthesis of heterocyclic systems. researcher.life

Conversely, electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups, decrease the electron density of the aniline ring and reduce the nucleophilicity of the amino group. nih.gov This can make condensation reactions more challenging, potentially requiring harsher conditions. However, EWGs can be strategically employed to direct substitution reactions or to be converted into other functional groups in later synthetic steps. The Hammett data suggests that EWGs not in direct conjugation with the aniline's lone pair of electrons might lead to thermodynamically more stable compounds in certain reactions. nih.gov Therefore, the strategic placement of EDGs or EWGs on the aniline ring of the title compound is a key method for tuning its reactivity for specific synthetic outcomes.

Synthesis of Chalcone-like Derivatives with Pyrrol-1-ylphenyl Units

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and possess a wide range of biological activities. ekb.eganjs.edu.iq Derivatives incorporating a pyrrol-1-ylphenyl unit can be synthesized using the classical Claisen-Schmidt condensation reaction. nih.govnih.gov This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde. nih.gov

To synthesize a chalcone (B49325) derivative from a pyrrol-1-ylphenyl unit, a compound such as 2-acetyl-1-phenylpyrrole or 4-(1H-pyrrol-1-yl)acetophenone could be used as the ketone component. This would then be reacted with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) in methanol. nih.govnih.gov The reaction proceeds via an aldol (B89426) addition followed by dehydration to yield the α,β-unsaturated ketone core of the chalcone. The resulting molecule features a pyrrole-substituted phenyl ring on one side of the propenone bridge and another substituted aryl or heteroaryl ring on the other, allowing for significant structural diversity.

| Ketone Component | Aldehyde Component | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Acetyl-1-methylpyrrole | 5-(Aryl)furfural derivatives | NaOH, Methanol, r.t. | (E)-1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(aryl)furan-2-yl)prop-2-en-1-one | nih.gov |

| Pyrrole-based acetophenone | Aromatic aldehyde derivatives | Basic media | Pyrrole-based chalcones | nih.gov |

| 2-Acetylpyrrole | Substituted benzaldehyde derivatives | 10% aq. NaOH, Methanol | Chalcone derivatives with pyrrol-1-ylphenyl units | nih.gov |

Development of Polymeric Precursors and Organic Materials Components

The strategic functionalization of aniline and pyrrole monomers is a key approach in the development of novel polymeric materials with tailored electronic and physical properties. The compound this compound represents a promising, yet not extensively explored, monomer for the synthesis of such advanced materials. Its unique trifunctional nature, featuring a polymerizable aniline core, a bulky, electron-donating benzyloxy group, and an electronically active pyrrole substituent, offers a versatile platform for creating new polymeric structures. These polymers are anticipated to have applications in organic electronics, sensor technology, and as components in functional organic materials.

The development of polymeric precursors from this compound and its analogues can be approached through several synthetic strategies, primarily leveraging the reactivity of the aniline moiety. Both chemical and electrochemical oxidative polymerization are standard methods for converting aniline derivatives into polyaniline (PANI)-like structures. nih.govmdpi.com The presence of substituents on the aniline ring is known to significantly influence the polymerization process and the final properties of the polymer. researchgate.netrsc.org

In the case of this compound, the bulky benzyloxy and pyrrole groups are expected to play a crucial role. The steric hindrance introduced by these substituents, particularly the ortho-pyrrol-1-yl group, may affect the regiochemistry of the polymerization, potentially leading to polymers with a more defined structure compared to unsubstituted polyaniline. nih.gov Furthermore, these bulky groups are likely to decrease intermolecular chain interactions, which can enhance the solubility of the resulting polymer in common organic solvents. ias.ac.in Improved solubility is a significant advantage for the processability of conducting polymers, which are often intractable. researchgate.net

The electronic effects of the substituents are also of considerable importance. The benzyloxy group at the meta-position relative to the amino group, and the pyrrole ring at the ortho-position, are both electron-donating. This increased electron density on the aniline ring is expected to lower the oxidation potential of the monomer, facilitating polymerization. scispace.com However, the final electronic properties of the polymer, such as its conductivity, will be a complex interplay of these electronic effects and the steric factors that may disrupt π-conjugation along the polymer backbone. researchgate.net

Analogues of this compound can be designed to further tune the properties of the resulting polymers. For instance, modification of the benzyloxy group or the pyrrole ring could be used to introduce additional functionalities. These could include cross-linking sites for enhanced material stability, or specific binding sites for sensor applications. The copolymerization of this compound with other monomers, such as aniline or thiophene, offers another avenue for creating materials with a broad range of properties. jept.detheseus.fi

The resulting polymers and copolymers derived from these functionalized anilines are expected to be valuable as components in organic materials. Their potential applications span from active layers in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) to sensing materials for the detection of volatile organic compounds. rsc.org The inherent redox activity of the polyaniline backbone, combined with the specific functionalities introduced through the monomer design, can lead to materials with high sensitivity and selectivity.

To illustrate the potential for creating diverse polymeric materials, the following table outlines hypothetical monomer derivatives and their expected influence on polymer properties.

| Monomer Derivative | Expected Polymer Properties | Potential Applications |

| Poly(this compound) | Enhanced solubility, potentially lower conductivity due to steric hindrance, good film-forming properties. | Processable conductive films, components in organic electronic devices. |

| Copolymer with Aniline | Tunable conductivity and solubility, good environmental stability. | Antistatic coatings, corrosion-resistant materials. |

| Copolymer with Thiophene | Lower bandgap, enhanced charge transport properties. | Active layers in organic photovoltaics and OFETs. |

| Derivative with a cross-linkable group on the benzyloxy moiety | Improved thermal and mechanical stability of the final material. | Robust organic electronic components, durable sensor platforms. |

The synthesis of these polymeric materials would likely follow established protocols for the chemical or electrochemical polymerization of aniline derivatives. Chemical polymerization is often carried out in an acidic medium using an oxidizing agent such as ammonium (B1175870) persulfate. mdpi.com Electrochemical polymerization offers the advantage of directly depositing the polymer film onto an electrode surface, which is beneficial for the fabrication of electronic devices. scispace.com The specific reaction conditions, such as solvent, temperature, and oxidant/monomer ratio, would need to be optimized for each specific monomer to achieve the desired polymer properties. mdpi.com

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline would provide essential information about the number and electronic environment of the different types of protons in the molecule. The expected signals would correspond to the protons of the aniline (B41778) ring, the pyrrole (B145914) ring, the benzyloxy group's phenyl ring, and the methylene (B1212753) bridge.

Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and chemical shift theory. Actual experimental values may vary.)

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrrole H-2, H-5 | ~6.8 - 7.2 | ~120 - 125 |

| Pyrrole H-3, H-4 | ~6.2 - 6.5 | ~108 - 112 |

| Aniline Ring Protons | ~6.5 - 7.5 | ~115 - 150 |

| Benzyloxy CH₂ | ~5.0 - 5.2 | ~69 - 72 |

| Benzyloxy Phenyl Protons | ~7.2 - 7.5 | ~127 - 137 |

| Aniline NH₂ | ~3.5 - 4.5 (broad) | N/A |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (typically through 2-3 bonds). It would be used to establish the connectivity of protons within each aromatic ring system (the aniline, pyrrole, and benzyl (B1604629) rings). For instance, it would show correlations between adjacent protons on the aniline and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. researchgate.net This allows for the unambiguous assignment of carbon signals based on their corresponding, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). researchgate.net It is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the benzyloxy CH₂ protons to the carbons of the benzyl ring and, importantly, to the oxygen-bearing carbon of the aniline ring, confirming the ether linkage. It would also connect the pyrrole protons to the nitrogen-bearing carbon of the aniline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, but not necessarily bonded. researchgate.net This is vital for determining the molecule's conformation and the spatial relationship between the different ring systems. For example, it could show through-space interactions between the pyrrole protons and the ortho-proton of the aniline ring.

To further validate the structural assignment, experimental NMR chemical shifts can be compared with theoretical values obtained from quantum chemical calculations. ucm.esucm.es Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used within a Density Functional Theory (DFT) framework to predict ¹H and ¹³C NMR spectra. ucm.esnih.gov A strong correlation between the experimental and calculated chemical shifts provides a high degree of confidence in the proposed structure. researchgate.net This computational approach is particularly useful for resolving ambiguities in assignments for complex molecules.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. nih.gov

The FT-IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups. These vibrations serve as a molecular fingerprint.

N-H Stretching: The primary amine (-NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. nsf.gov

C-H Stretching: Aromatic C-H stretching from the three ring systems would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the benzyloxy methylene (-CH₂-) group would be observed just below 3000 cm⁻¹. mdpi.com

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1650 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₂) would produce a strong, characteristic C-O stretching band, typically around 1200-1250 cm⁻¹.

C-N Stretching: The stretching vibrations for the aryl-amine and aryl-pyrrole C-N bonds would be found in the 1250-1360 cm⁻¹ region.

Table 2: Characteristic FT-IR Frequencies for this compound (Note: These are typical frequency ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 |

| Aromatic C=C | Ring Stretch | 1450 - 1650 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 |

| Aryl Amine (C-N) | Stretch | 1250 - 1360 |

The precise position and shape of the N-H stretching bands in the FT-IR spectrum can provide insights into hydrogen bonding. nih.gov In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H of the amine group and a neighboring molecule's nitrogen or oxygen atom can lead to a broadening and a red-shift (shift to lower frequency) of the N-H stretching band compared to the gas phase or a dilute solution in a non-polar solvent. mdpi.com The study of these spectral shifts can help in understanding the supramolecular structure and crystal packing of the compound.

Theoretical Vibrational Frequency Calculations and Experimental Validation

Information regarding the theoretical vibrational modes calculated via methods such as Density Functional Theory (DFT) and their correlation with experimental Fourier-transform infrared (FT-IR) or Raman spectroscopy data for this compound is not available in published literature.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Characterization of Electronic Transitions and Conjugation Pathways

Specific data on the UV-Vis absorption maxima (λmax) that would characterize the π-π* and n-π* electronic transitions within the conjugated system of this compound have not been reported.

Investigation of Solvatochromic Effects

No studies detailing the solvatochromic effects, which would describe the shift in absorption bands in solvents of varying polarity for this compound, were found.

Mass Spectrometry (MS)

Accurate Mass Determination via High-Resolution Mass Spectrometry (HRMS)

While the expected molecular formula is C17H16N2O, specific experimental data from HRMS analysis confirming the accurate mass and elemental composition of this compound is not documented in the available resources.

Fragmentation Pattern Analysis for Structural Confirmation

A detailed analysis of the mass spectrometry fragmentation pattern, which would identify characteristic daughter ions to confirm the molecular structure of this compound, has not been published.

Elemental Analysis (CHN)

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a chemical compound. wisdomlib.orgresearchgate.net This method is crucial for verifying the empirical formula of a newly synthesized substance and serves as a primary indicator of its purity. researchgate.netaurigaresearch.com For a novel compound such as this compound, CHN analysis provides a quantitative assessment of its elemental composition, which can be directly compared against theoretically calculated values derived from its molecular formula. mt.com

The most prevalent method for CHN analysis is combustion analysis. researchgate.net In this process, a small, precisely weighed sample of the compound is combusted in a furnace at high temperatures in an excess of oxygen. This combustion quantitatively converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then converted back to N₂. These resulting gases are separated, and their quantities are measured by a detector, allowing for the calculation of the mass percentages of each element in the original sample. researchgate.netazom.com

The data obtained from this analysis are critical for confirming that the synthesized compound has the expected atomic makeup. The experimental percentages for C, H, and N are compared with the values calculated from the molecular formula, C₁₇H₁₆N₂O. A close agreement between the found and calculated values, typically within a ±0.4% tolerance, is widely accepted as a confirmation of the compound's identity and high purity. rsc.orgnih.gov Discrepancies outside this range may suggest the presence of impurities, residual solvents, or that the proposed chemical structure is incorrect. researchgate.net

For the structural confirmation of this compound, the theoretical elemental composition has been calculated based on its molecular formula, C₁₇H₁₆N₂O, and the atomic weights of its constituent elements. These calculated values serve as the benchmark for experimental results.

The theoretical percentages are determined as follows:

Molecular Formula: C₁₇H₁₆N₂O

Molecular Weight: 264.33 g/mol

Calculation for Carbon (C): (17 * 12.011) / 264.33 * 100% = 77.25%

Calculation for Hydrogen (H): (16 * 1.008) / 264.33 * 100% = 6.10%

Calculation for Nitrogen (N): (2 * 14.007) / 264.33 * 100% = 10.60%

The following interactive data table summarizes the calculated elemental composition for the compound. In a research setting, these values would be compared against the experimental data obtained from a CHN analyzer to validate the synthesis.

Elemental Analysis Data for this compound

Molecular Formula: C₁₇H₁₆N₂O

Molecular Weight: 264.33 g/mol

| Element | Symbol | Calculated (Theoretical) % | Found (Experimental) % |

|---|---|---|---|

| Carbon | C | 77.25 | (Data would be entered here from experimental results) |

| Hydrogen | H | 6.10 | (Data would be entered here from experimental results) |

| Nitrogen | N | 10.60 | (Data would be entered here from experimental results) |

This rigorous verification step is indispensable in the characterization of new chemical entities, ensuring that subsequent spectroscopic, physical, and biological evaluations are performed on a compound of confirmed structure and purity. aurigaresearch.comazom.com

Computational and Theoretical Chemistry Studies of 5 Benzyloxy 2 1h Pyrrol 1 Yl Aniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline, these theoretical approaches provide a detailed picture of its structural and electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the study of this compound, DFT optimizations are employed to determine the most stable geometric configuration, known as the ground state geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei. The resulting optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical behavior.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex many-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For a molecule like this compound, which contains multiple aromatic rings and heteroatoms, a common choice for the exchange-correlation functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. The selection of a basis set, such as 6-311++G(d,p), is also critical. This particular basis set is extensive, incorporating polarization functions (d,p) to account for the non-spherical nature of electron density in bonds and diffuse functions (++) to accurately describe the behavior of electrons that are far from the nucleus. The validation of the chosen functional and basis set is typically achieved by comparing calculated properties with available experimental data for similar molecules or by assessing the convergence and stability of the computational results.

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of this compound dictate its reactivity and potential for intermolecular interactions. A thorough analysis of these properties provides a deeper understanding of the molecule's chemical nature.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas of electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich aniline (B41778) and pyrrole (B145914) rings, while the LUMO may be distributed across the aromatic systems.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | [Data] |

| LUMO Energy | [Data] |

| HOMO-LUMO Energy Gap | [Data] |

The distribution of charge within a molecule is fundamental to its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. The MEP map uses a color spectrum to indicate different regions of electrostatic potential. Red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas, on the other hand, represent regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green regions denote areas of neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity, as well as on the π-systems of the aromatic rings. Positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. NBO analysis allows for the investigation of charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule.

In this compound, NBO analysis can quantify the delocalization of electron density from lone pairs of nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds. These interactions, often denoted as n → σ* or n → π*, are crucial for understanding the electronic communication between different parts of the molecule. The stabilization energies associated with these interactions provide a quantitative measure of their significance.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| [Data] | [Data] | [Data] |

| [Data] | [Data] | [Data] |

| [Data] | [Data] | [Data] |

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no published computational and theoretical chemistry studies specifically focused on the compound This compound . Consequently, the detailed research findings and data tables requested for the subsections below are not available in existing literature.

The requested sections included:

Spectroscopic Property Predictions (e.g., GIAO NMR, Theoretical IR/UV-Vis)

While computational chemistry is a powerful tool for predicting the properties of novel molecules, the specific calculations required to generate the data for this compound have not been performed and/or published in the sources accessed. Such studies would involve sophisticated software and theoretical models to calculate reactivity descriptors and predict spectroscopic data, which is a task that falls outside the scope of this response.

Therefore, this article cannot be generated as per the user's request due to the absence of the necessary scientific data for the specified compound.

Applications in Advanced Materials Science and Chemical Research

Utilization as a Precursor for Advanced Organic Dyes and Pigments (e.g., Azo Dyes)

The presence of a primary aromatic amine group in 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline makes it a suitable precursor for the synthesis of azo dyes. The diazotization of the aniline (B41778) moiety, followed by coupling with various electron-rich aromatic compounds, can lead to a diverse library of azo dyes with a range of colors and properties. unb.canih.gov The pyrrole (B145914) and benzyloxy substituents can influence the electronic properties and solubility of the resulting dyes, potentially leading to enhanced stability and performance. nih.govresearchgate.net

While specific examples of azo dyes derived directly from this compound are not extensively documented in publicly available literature, the general synthetic routes for producing azo dyes from aromatic amines are well-established. unb.canih.gov The performance of such dyes would be dependent on the specific coupling partners used and the resulting molecular structure.

Table 1: Potential Azo Dyes Derived from this compound

| Coupling Component | Potential Dye Color | Potential Application |

| N,N-Dimethylaniline | Green-Yellow | Textile Dyeing |

| 2-Naphthol | Red-Orange | Pigment for Coatings |

| Phenol | Yellow | pH Indicator |

Integration into Novel Optoelectronic Materials and Devices (e.g., Non-linear Optics, Sensitized Solar Cells)

Pyrrole-containing compounds are of significant interest in the field of optoelectronics due to their electron-rich nature and ability to participate in π-conjugated systems. kennesaw.edumdpi.com The incorporation of this compound into larger conjugated molecules could yield materials with interesting photophysical properties, such as non-linear optical (NLO) activity or utility in dye-sensitized solar cells (DSSCs). acs.orgmdpi.com

The aniline and pyrrole moieties can act as electron-donating groups, which is a desirable feature for creating push-pull systems often employed in NLO chromophores and DSSC sensitizers. dntb.gov.ua The benzyloxy group can further modulate the electronic properties and improve the processability of the final materials.

While direct applications of this compound in optoelectronic devices are not widely reported, its structural motifs are found in more complex molecules that have been investigated for these purposes. rsc.org

Role in the Development of Conducting Polymers and Sensor Architectures

Polypyrrole and polyaniline are two of the most extensively studied classes of conducting polymers. proquest.comresearchgate.netnih.gov The structure of this compound contains both pyrrole and aniline units, suggesting its potential as a monomer for the synthesis of novel conducting copolymers. theseus.fi The copolymerization of this monomer could lead to materials with a unique combination of properties inherited from both polypyrrole and polyaniline. osi.lv

The resulting polymers could exhibit tunable conductivity, environmental stability, and electrochemical properties, making them suitable for applications in sensors, antistatic coatings, and electromagnetic shielding. rsc.orgresearchgate.net The benzyloxy substituent could enhance the solubility and processability of the polymer, which is a common challenge in the field of conducting polymers. mdpi.com

Table 2: Potential Properties of a Copolymer Derived from this compound

| Property | Potential Advantage | Application Area |

| Enhanced Solubility | Improved processability | Printable electronics |

| Tunable Conductivity | Tailored electronic properties | Chemical sensors |

| Good Environmental Stability | Long-term device performance | Anti-corrosion coatings |

Contribution to the Synthesis of Complex Heterocyclic Libraries for Chemical Probe Discovery

Heterocyclic compounds are of paramount importance in medicinal chemistry and chemical biology, forming the core structure of many pharmaceuticals and chemical probes. rsc.orgontosight.ai The aniline and pyrrole functionalities in this compound provide reactive handles for its use in the construction of more complex heterocyclic systems. beilstein-journals.orgbeilstein-journals.org

For instance, the aniline group can participate in condensation reactions to form fused heterocyclic rings, while the pyrrole ring can undergo various substitution reactions. This versatility makes this compound a valuable starting material for the diversity-oriented synthesis of compound libraries for high-throughput screening in drug and chemical probe discovery. nih.govnih.gov

While the direct use of this specific compound in the generation of large chemical libraries is not extensively detailed in the literature, the synthetic utility of substituted anilines and pyrroles in heterocyclic synthesis is a cornerstone of modern organic chemistry. beilstein-journals.orgbeilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.